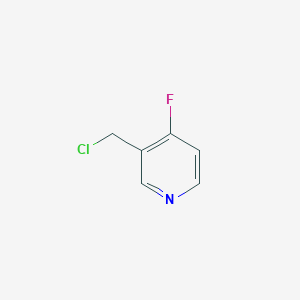
3-(Chloromethyl)-4-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Chloromethyl)-4-fluoropyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Chloromethyl)-4-fluoropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H6ClF N, with a molecular weight of approximately 149.57 g/mol. The compound features a chloromethyl group and a fluorine atom attached to the pyridine ring, which enhances its reactivity and influences its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which may contribute to its anti-cancer properties.
- Receptor Binding : It can bind to specific receptors, influencing critical signaling pathways for cellular functions.
Anti-Cancer Properties
Research indicates that this compound exhibits notable anti-cancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Flow cytometry analyses suggest that the compound accelerates apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology.
In vivo studies have further confirmed these findings. Tumor-bearing mice treated with this compound showed significant suppression of tumor growth compared to control groups. These results suggest that the compound may act as an effective anti-cancer agent through multiple mechanisms.
Neuropharmacological Effects
The structural characteristics of this compound suggest potential interactions with neurotransmitter systems, particularly those involving acetylcholine. Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain. This property positions it as a candidate for further research in treating neurodegenerative diseases such as Alzheimer's disease.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro group, fluorine atom | Anti-cancer, AChE inhibition |
| 2-(Chloromethyl)-5-fluoropyridine | Chloro group, fluorine atom | Moderate anti-cancer activity |
| 3-Chloro-4-(4-methylpiperidin-1-yl)aniline | Chloro group, piperidine ring | Significant anti-cancer effects |
This table illustrates that while similar compounds may share certain structural features, the presence of both the chloro group and the fluorine atom in this compound enhances its biological activity significantly compared to others.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 and HeLa cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : A dose-dependent increase in apoptosis was observed, confirmed by flow cytometry.
-
In Vivo Study on Tumor-Bearing Mice :
- Objective : To assess the anti-tumor efficacy of this compound.
- Method : Tumor-bearing mice were administered the compound over several weeks.
- Results : Significant reduction in tumor size was recorded compared to control groups.
Properties
Molecular Formula |
C6H5ClFN |
|---|---|
Molecular Weight |
145.56 g/mol |
IUPAC Name |
3-(chloromethyl)-4-fluoropyridine |
InChI |
InChI=1S/C6H5ClFN/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3H2 |
InChI Key |
PSMWQFSAHIQJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















